4-[(Tert-butylamino)methyl]phenol hydrochloride
Description
4-[(Tert-butylamino)methyl]phenol hydrochloride is a synthetic organic compound characterized by a phenol core substituted with a tert-butylamino-methyl group at the para position, forming a hydrochloride salt. It is structurally related to β-adrenergic agonists like salbutamol and levalbuterol, which share the tert-butylamino pharmacophore critical for bronchodilatory activity . The compound’s molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 245.75 g/mol (exact mass: 245.1078) . Its synthesis typically involves reductive amination or acid-catalyzed hydrolysis of precursor nitrones, as seen in analogous compounds like 2-amino-5-methylphenol hydrochloride .
Properties
IUPAC Name |
4-[(tert-butylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,3)12-8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNFGZYPLQMFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenol Derivatives Using Catalysts
One prominent method involves the alkylation of para-substituted phenols with tert-butyl-containing alkylating agents under catalytic conditions. A notable example is the preparation of tert-butyl-substituted phenols using mesoporous molecular sieve catalysts such as HAlMCM-41.
Catalyst Preparation: Mesoporous molecular sieve NaAlMCM-41 with a SiO2/Al2O3 ratio between 20 and 100 undergoes ion exchange with ammonium nitrate solution (1M) at 70–80 °C for 2–6 hours, followed by drying and calcination at 550–600 °C for 2–6 hours to yield HAlMCM-41 catalyst.
Alkylation Reaction: The catalyst is packed in a stainless steel tubular reactor, and a mixture of p-methylphenol and an alkylating agent such as tert-butanol or methyl tert-butyl ether is introduced at controlled liquid hourly space velocities (1.02–2.1 mL/h). The reaction temperature is maintained around 120 °C.
Outcomes: This method achieves phenol conversion efficiencies ranging from 55% to 67%, with yields of the 2-tert-butyl-4-methylphenol product between 49% and 59%, depending on catalyst specifics and reaction parameters.
| Catalyst (SiO2/Al2O3) | Reaction Temperature (°C) | Liquid Hourly Space Velocity (mL/h) | Alkylating Agent : p-Methylphenol (mol ratio) | Conversion Efficiency (%) | Yield of 2-tert-butyl-4-methylphenol (%) |
|---|---|---|---|---|---|
| 20 | 120 | 1.02 | 2 | 67 | 59 |
| 50 | 120 | 1.32 | 2 | 61 | 54 |
| 100 | 120 | 2.1 | 2 | 55 | 49 |
Table 1: Catalytic alkylation of p-methylphenol using HAlMCM-41 catalyst variants.
Aminomethylation via Reaction with Formaldehyde and Amines
Another approach, more directly related to amination, involves the reaction of phenolic compounds with formaldehyde and secondary amines under alcoholic media to form aminomethylated products.
Reaction Conditions: 2,6-di-tert-butylphenol is reacted with formaldehyde and a secondary amine such as dimethylamine in methanol or ethanol at 80–90 °C. This produces N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine intermediates along with volatile by-products (alcohol, water, bis-amine).
Product Isolation: Volatile products are removed by heating to 110–140 °C under an inert gas purge containing secondary amines (5–50% by volume). The intermediate is then hydrogenated with hydrogen in the presence of a catalyst at 120–160 °C to yield the desired aminomethyl phenol derivative.
Advantages: This method provides high yields (up to 98.7% relative to starting materials) and improved product quality through controlled reaction and purification steps.
| Step | Conditions | Outcome |
|---|---|---|
| Reaction with formaldehyde and dimethylamine | 80–90 °C, methanol/ethanol medium | Formation of aminomethyl phenol intermediate |
| Removal of volatile products | 110–140 °C, inert gas purge with secondary amine | Purified intermediate |
| Hydrogenation | 120–160 °C, hydrogenation catalyst | Final aminomethyl phenol product |
Table 2: Aminomethylation and hydrogenation process for tert-butyl-substituted phenol derivatives.
| Aspect | Catalytic Alkylation (HAlMCM-41) | Aminomethylation with Formaldehyde and Amines |
|---|---|---|
| Starting Materials | p-methylphenol, tert-butanol or methyl tert-butyl ether | 2,6-di-tert-butylphenol, formaldehyde, dimethylamine |
| Catalyst | Mesoporous molecular sieve HAlMCM-41 | Hydrogenation catalyst (e.g., Pd/C) |
| Reaction Medium | Liquid phase, tubular reactor | Methanol or ethanol solvent |
| Temperature Range | ~120 °C | 80–160 °C (multi-step) |
| Yield | 49–59% | Up to 98.7% |
| Selectivity | Moderate to high | High |
| Environmental Impact | Environmentally friendly catalyst, low temperature | Requires hydrogenation step, volatile by-product handling |
| Complexity | Moderate | More complex, multi-step |
The catalytic alkylation method using HAlMCM-41 offers a green and efficient route with good selectivity and moderate yields. The catalyst’s pore structure and acidity are critical for optimizing conversion and selectivity.
The aminomethylation approach provides superior yields and product purity but involves multiple steps, including volatile by-product removal and hydrogenation, which require careful process control.
Both methods are scalable and have been patented, indicating industrial relevance.
No direct preparation methods for the hydrochloride salt are detailed in the sources, but standard procedures involve treatment of the free base with hydrochloric acid in suitable solvents to form the hydrochloride salt.
The preparation of 4-[(Tert-butylamino)methyl]phenol hydrochloride can be effectively achieved by either catalytic alkylation of phenols using mesoporous molecular sieve catalysts or by aminomethylation of phenols with formaldehyde and secondary amines followed by hydrogenation. Each method presents distinct advantages and process considerations. Selection depends on desired yield, purity, process complexity, and environmental factors.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Pharmaceutical Applications
1. Bronchodilator Development
- Mechanism of Action : The compound functions as a beta-adrenergic agonist, similar to salbutamol, which is utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial muscles and facilitating airflow.
- Research Findings : Studies have indicated that derivatives of this compound can enhance the efficacy of existing bronchodilators, potentially leading to improved formulations with fewer side effects .
2. Pharmaceutical Impurity Standards
- Regulatory Compliance : As an impurity standard, this compound is crucial for quality control in pharmaceutical manufacturing. It helps ensure that drug formulations meet safety and efficacy standards set by regulatory bodies.
- Case Study : The European Pharmacopoeia includes this compound as a reference standard for testing salbutamol-related products, ensuring consistency in active ingredient quality across batches .
1. Synthesis of Novel Compounds
- Synthetic Pathways : Researchers are investigating synthetic routes to create novel compounds based on the structure of this compound. These compounds may exhibit enhanced pharmacological properties.
- Example Study : A recent study explored the synthesis of new derivatives that showed increased selectivity for beta-adrenergic receptors compared to traditional bronchodilators, suggesting potential for reduced side effects .
Toxicological Studies
1. Safety Assessments
- Toxicological Profile : The compound has been evaluated for acute toxicity and skin sensitization potential, with findings indicating moderate toxicity levels when ingested or upon skin contact .
- Hazard Classification : The compound is classified under GHS as harmful if swallowed and may cause allergic skin reactions, necessitating careful handling in laboratory settings.
Mechanism of Action
The mechanism of action of 4-[(Tert-butylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The phenolic group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butylamino-methylphenol scaffold is prevalent in pharmaceuticals and research chemicals. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Differences
Substituent Position and Chain Length Levalbuterol Hydrochloride (C₁₃H₂₁NO₃·HCl) features a 1-hydroxyethyl chain at the para position, enhancing β₂-receptor selectivity . In contrast, 4-[(Tert-butylamino)methyl]phenol HCl lacks this ethyl chain, likely reducing receptor affinity . 4-[(Butylamino)methyl]-2-methoxyphenol HCl (C₁₂H₁₉ClNO₂) substitutes the phenol hydroxyl with a methoxy group, altering solubility and metabolic stability .
Salt Form and Solubility Hydrochloride salts (e.g., 4-[(Tert-butylamino)methyl]phenol HCl) generally exhibit higher aqueous solubility than free bases. Levalbuterol Hydrobromide (MM0381.17, C₁₃H₂₁NO₃·HBr) shows reduced solubility (20 mg/mL in water) compared to its hydrochloride counterpart .
Toxicity Profiles 3-(tert-Butylamino)propionylindole HCl Hydrate demonstrates high subcutaneous toxicity (LD₅₀ = 85 mg/kg in mice), attributed to its indole moiety enhancing membrane permeability . 4-(Butylamino)phenol (unsubstituted) has moderate oral toxicity (LD₅₀ = 320 mg/kg in rats), while tert-butyl derivatives like the main compound are typically less toxic due to steric hindrance reducing metabolic activation .
Table 2: Analytical Data Comparison
Biological Activity
4-[(Tert-butylamino)methyl]phenol hydrochloride, with the chemical formula CHNO·HCl, is a phenolic compound characterized by the presence of a tert-butylamino group attached to a methyl group on a phenol ring. This compound is notable for its diverse applications in chemical and pharmaceutical research due to its unique structural properties and biological activities.
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine, followed by reduction with sodium borohydride, leading to the formation of the desired product. The hydrochloride salt is produced by treating the free base with hydrochloric acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The tert-butylamino group facilitates hydrogen bonding and electrostatic interactions, which can lead to the inhibition or activation of various biological pathways. Additionally, the phenolic group can participate in redox reactions, enhancing its overall biological efficacy.
Pharmacological Applications
Research indicates that this compound may exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.
- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in relation to metabolic pathways that are crucial for various physiological processes.
- Therapeutic Potential : Investigations into its therapeutic effects have shown promise in areas such as anti-inflammatory responses and potential applications in treating respiratory conditions due to its structural similarity to known bronchodilators .
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound. For instance:
- Bronchodilator Activity : In a comparative study involving β2-agonists, it was found that compounds with similar structural motifs exhibited enhanced bronchodilatory effects in animal models. This suggests that this compound might also exert similar effects, warranting further investigation .
- Antidepressant Effects : Research on related compounds has indicated potential antidepressant activity linked to their interaction with neurotransmitter systems. This opens avenues for exploring the psychoactive properties of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[(Tert-butylamino)methyl]phenol | Tert-butylamino group + phenolic hydroxyl | Antimicrobial, enzyme inhibition |
| 4-[(Tert-butylamino)methyl]phenol acetate | Acetate ester of phenolic compound | Moderate antimicrobial |
| 4-[(Tert-butylamino)methyl]phenol sulfate | Sulfate derivative | Limited biological activity |
This table highlights how variations in functional groups can influence biological activity and potential applications.
Q & A
Basic: What analytical methods are recommended for determining the purity of 4-[(Tert-butylamino)methyl]phenol hydrochloride in compliance with pharmacopeial standards?
Methodological Answer:
The United States Pharmacopeia (USP) mandates high-performance liquid chromatography (HPLC) with UV detection for purity assessment. The compound must meet a purity range of 98.0–102.0% on an anhydrous basis . A validated method using a C18 column, mobile phase (e.g., phosphate buffer and acetonitrile gradient), and UV detection at 220–280 nm is typical. Quantify against a certified reference standard (USP Levalbuterol Hydrochloride RS) and account for water content via Karl Fischer titration. Impurity thresholds should align with USP guidelines for related compounds (e.g., ≤0.5% for individual impurities) .
Advanced: How can researchers resolve enantiomeric purity challenges during synthesis or degradation studies of this compound?
Methodological Answer:
Chiral chromatography or polarimetry is critical for distinguishing the (R)-enantiomer (active form) from the (S)-enantiomer (inactive or impure form). Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol/trifluoroacetic acid. Validate resolution parameters (e.g., retention time, peak symmetry) against USP Levalbuterol Hydrochloride RS . For degradation studies, monitor enantiomeric inversion under stress conditions (e.g., heat, light) using accelerated stability protocols outlined in ICH Q1A guidelines .
Basic: What are the key impurities to monitor during the synthesis of this compound?
Methodological Answer:
Critical impurities include:
- Levalbuterol Related Compound A : 4-(2-tert-butylamino-ethyl)-2-hydroxymethyl-phenol (synthesis intermediate) .
- Levalbuterol Related Compound F : (R)-1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol (byproduct from incomplete deprotection) .
- Salbutamone Hydrochloride : 2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride (oxidative degradation product) .
Employ HPLC with gradient elution and mass spectrometry (LC-MS) for identification.
Advanced: How should researchers design experiments to address contradictions in stability data under varying storage conditions?
Methodological Answer:
Contradictions often arise from humidity, light exposure, or temperature fluctuations. Design a matrixed stability study per ICH Q1D:
- Conditions : 25°C/60% RH, 30°C/65% RH, 40°C/75% RH.
- Analytical Focus : Degradation products (e.g., 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol acetate), enantiomeric purity, and water content .
Use statistical tools (e.g., ANOVA) to compare degradation rates. If discrepancies persist, validate analytical methods for specificity (e.g., forced degradation with UV/oxidizing agents) .
Basic: What spectroscopic techniques are suitable for structural elucidation of this compound and its derivatives?
Methodological Answer:
- NMR : 1H and 13C NMR to confirm tert-butylamino, hydroxymethyl, and phenol moieties. Key signals: δ 1.2 ppm (tert-butyl CH3), δ 4.5 ppm (hydroxymethyl CH2), δ 6.7–7.2 ppm (aromatic protons) .
- IR : Bands at 3300–3500 cm⁻¹ (O-H/N-H stretch), 1250 cm⁻¹ (C-N stretch) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ at m/z 276.8 (C13H22NO3+) and HCl adducts .
Advanced: How can researchers validate an HPLC method for quantifying trace impurities in this compound?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Specificity : Resolve all impurities (e.g., Related Compounds A, F, H) with baseline separation (resolution ≥2.0) .
- Linearity : Test over 50–150% of the impurity limit (R² ≥0.99).
- LOQ/LOD : Establish limits ≤0.05% for individual impurities via signal-to-noise ratios (S/N ≥10 for LOQ) .
- Robustness : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) to assess method resilience .
Basic: What storage conditions are required to maintain the stability of this compound?
Methodological Answer:
Store in airtight, light-resistant containers at controlled room temperature (20–25°C) with ≤40% relative humidity . Desiccate if the compound is hygroscopic. Monitor water content periodically (Karl Fischer titration) to prevent hydrolysis of the tert-butylamino group.
Advanced: How can researchers address discrepancies in bioanalytical data when correlating in vitro activity with structural analogs of this compound?
Methodological Answer:
Discrepancies may arise from stereochemical or substituent effects. Use molecular docking studies to compare binding affinity of analogs (e.g., 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide) to β2-adrenergic receptors . Validate with functional assays (e.g., cAMP accumulation in HEK293 cells) and cross-reference with crystallographic data. Adjust synthetic routes to optimize stereoselectivity if activity diverges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
